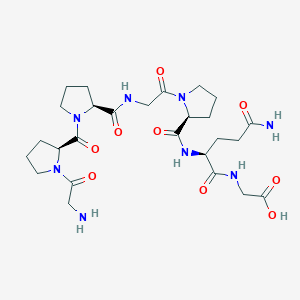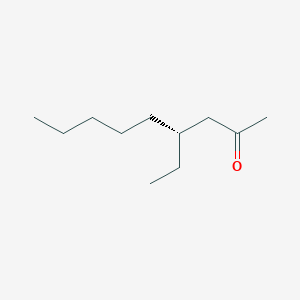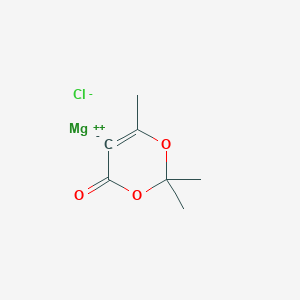
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is a chemical compound known for its unique structure and reactivity This compound features a magnesium ion coordinated to a dioxin ring, which is substituted with three methyl groups and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride typically involves the reaction of a suitable dioxin precursor with a magnesium halide. One common method is the reaction of 2,2,6-trimethyl-4-oxo-1,3-dioxin with magnesium chloride in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
Análisis De Reacciones Químicas
Types of Reactions
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The magnesium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxin derivatives with additional oxygen functionalities, while reduction may produce more reduced forms of the dioxin ring. Substitution reactions can lead to a variety of organomagnesium compounds.
Aplicaciones Científicas De Investigación
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride has several applications in scientific research:
Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism by which (2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride exerts its effects involves the coordination of the magnesium ion to various substrates. This coordination can activate the substrates for further chemical reactions, such as nucleophilic attack or electrophilic addition. The specific molecular targets and pathways involved depend on the particular application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium bromide: Similar in structure but with a bromide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium iodide: Similar in structure but with an iodide ion instead of chloride.
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium fluoride: Similar in structure but with a fluoride ion instead of chloride.
Uniqueness
(2,2,6-Trimethyl-4-oxo-1,3-dioxin-5-yl)magnesium chloride is unique due to its specific reactivity and stability compared to its bromide, iodide, and fluoride counterparts. The chloride ion provides a balance of reactivity and stability that makes it particularly useful in a wide range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
382162-64-3 |
|---|---|
Fórmula molecular |
C7H9ClMgO3 |
Peso molecular |
200.90 g/mol |
InChI |
InChI=1S/C7H9O3.ClH.Mg/c1-5-4-6(8)10-7(2,3)9-5;;/h1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
ULKUTPSDHDHZIC-UHFFFAOYSA-M |
SMILES canónico |
CC1=[C-]C(=O)OC(O1)(C)C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



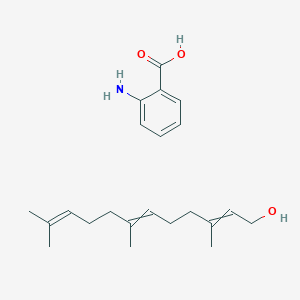
![Tert-butyl[(2,7-dimethylocta-2,6-dien-1-YL)oxy]diphenylsilane](/img/structure/B14251142.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)

![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
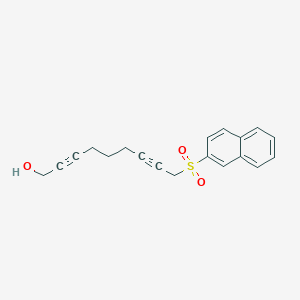
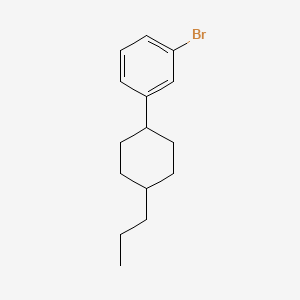
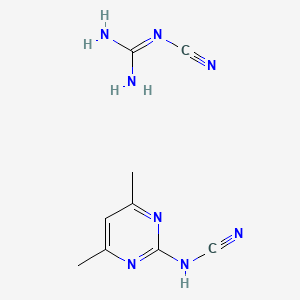
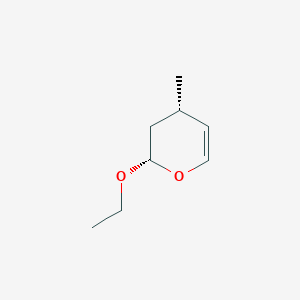
![2-Pyridinamine, N-[2-(2-pyridinylazo)phenyl]-](/img/structure/B14251185.png)
